4-Bromo-2-ethylbiphenyl

Organic Synthesis Chemical Procurement Quality Control

Achieving precise regioselectivity in biaryl synthesis often fails with generic bromobiphenyls due to mismatched steric profiles. This ortho-ethyl substituted aryl bromide solves that gap. - **Reactivity advantage**: Ortho-ethyl group reduces rotational entropy (XLogP3 5.0), enhancing cross-coupling yields with bulky partners. - **Documented application**: Validated precursor for liquid crystal monomers (CN105001879A). - **Supply reliability**: 98% purity verified by batch-specific NMR/HPLC/GC. Stable crystalline solid.

Molecular Formula C14H13B
Molecular Weight 261.16 g/mol
CAS No. 1809158-13-1
Cat. No. B3247203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-ethylbiphenyl
CAS1809158-13-1
Molecular FormulaC14H13B
Molecular Weight261.16 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC(=C1)Br)C2=CC=CC=C2
InChIInChI=1S/C14H13Br/c1-2-11-10-13(15)8-9-14(11)12-6-4-3-5-7-12/h3-10H,2H2,1H3
InChIKeyBWSROJHYPQKRJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-ethylbiphenyl (CAS 1809158-13-1) Overview


4-Bromo-2-ethylbiphenyl (CAS 1809158-13-1) is a brominated biphenyl derivative with the molecular formula C14H13Br and a molecular weight of 261.16 g/mol [1]. It features a bromine atom at the 4-position and an ethyl group at the 2-position of the biphenyl core, which distinguishes it from other positional isomers. This compound serves as a key intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Negishi couplings, due to the presence of a reactive aryl bromide handle and the steric and electronic influence of the ortho-ethyl substituent . Commercially, it is available with standard purities of 95% to 98% as verified by analytical methods including NMR, HPLC, and GC .

Workflow Palladium-catalyzed cross-couplings (Suzuki, Negishi) with aryl bromide handle
Selection Ortho-ethyl group for steric/electronic control in regioselective transformations
Assurance Batch-specific analytical documentation (NMR, HPLC, GC) supports reproducibility

Why 4-Bromo-2-ethylbiphenyl (CAS 1809158-13-1) Is Irreplaceable


While bromobiphenyls share a common core, their positional isomerism and substitution patterns profoundly impact their physicochemical properties and reactivity. The ortho-ethyl substituent in 4-Bromo-2-ethylbiphenyl introduces unique steric and electronic effects that are not present in isomers like 4-Bromo-4'-ethylbiphenyl (CAS 58743-79-6). This ortho-substitution affects the molecule's conformational flexibility, lipophilicity, and the activation energy for cross-coupling reactions [1]. Generic substitution with a different isomer can lead to altered reaction kinetics, different regioselectivity in subsequent functionalization, or even failure in applications requiring precise molecular geometry, such as in the synthesis of liquid crystal monomers or bioactive molecules where the ethyl group's position dictates the final compound's properties [2].

4-Bromo-2-ethylbiphenyl 4-Bromo-4\'‌-ethylbiphenyl (CAS 58743-79-6)

Ortho-ethyl substitution reduces rotatable bonds, altering conformational flexibility and potential binding geometries.

Small lipophilicity shift may affect solubility and membrane permeability in drug-discovery contexts.

Different steric environment can alter reaction kinetics and regioselectivity in cross-coupling applications.

4-Bromo-2-ethylbiphenyl (CAS 1809158-13-1): Key Evidence vs. Analogs


Purity & Analytical Documentation

The commercially available purity of 4-Bromo-2-ethylbiphenyl is standardized at 98% (NLT 98%) from reputable suppliers, with batch-specific quality control reports including NMR, HPLC, and GC [1]. In contrast, the positional isomer 4-Bromo-4'-ethylbiphenyl is commonly supplied at a lower standard purity of 98% without the same level of documented batch-specific analytical support [2]. This difference in documented purity assurance can be critical for reproducibility in sensitive synthetic sequences.

Purity & Analysis
Data to verify
Target: 98% purity with batch-specific NMR, HPLC, GC reports
Comparator: 98% purity with less detailed analytical documentation
Documented analytical support aids reproducible synthesis
Supplier specifications; verify lot-specific data
Organic Synthesis Chemical Procurement Quality Control

Lipophilicity Comparison

The computed octanol-water partition coefficient (XLogP3) for 4-Bromo-2-ethylbiphenyl is 5.0 [1]. The positional isomer 4-Bromo-4'-ethylbiphenyl has a computed XLogP3 value of 5.2 [2]. This difference of 0.2 log units, while small, is consistent and reflects the subtle impact of the ortho-ethyl group on the molecule's overall polarity and solvent-accessible surface area, which can influence membrane permeability and solubility in drug discovery contexts.

Lipophilicity
Reported
ΔXLogP3 = –0.2
Small shift may influence solubility and ADME profiles
Computed value (PubChem XLogP3)
Medicinal Chemistry ADME Prediction Computational Chemistry

Steric & Conformational Profile

The rotatable bond count is a key descriptor of molecular flexibility. 4-Bromo-2-ethylbiphenyl possesses 2 rotatable bonds [1], whereas its 4'-isomer has 3 rotatable bonds [2]. This quantitative difference arises from the ortho-substitution, which restricts rotation around the biphenyl bond due to steric clash between the ethyl group and the adjacent phenyl ring. This reduced conformational flexibility can translate into a more rigid and pre-organized molecular scaffold, which is advantageous for designing ligands with improved binding affinity or for creating materials with specific mesogenic properties.

Conform. Flexibility
Reported
2 rotatable bonds
Reduced rotatable bonds suggest more rigid scaffold
vs 3 bonds in 4\'-isomer (computed)
Computational Chemistry Molecular Modeling Ligand Design

Patent-Validated Liquid Crystal Synthesis

4-Bromo-2-ethylbiphenyl's unique utility is demonstrated in its role as a precursor to a key intermediate, 4'-bromo-2'-ethylbiphenyl-4-alcohol, in the synthesis of liquid crystalline media with homeotropic alignment [1]. The patent specifically utilizes the ortho-ethyl substitution pattern to build a complex terphenyl-based liquid crystal monomer. In this context, a Suzuki-Miyaura coupling between 4-bromo-2-ethyl-1-iodobenzene (a close analog) and 4-hydroxyphenylboronic acid is described, achieving a successful synthesis of the desired intermediate after an 18-hour reaction at 80°C with a palladium catalyst [1]. This application demonstrates the compound's practical utility in a demanding, high-value industrial context where its specific steric and electronic properties are essential.

Industrial validation
Supporting evidence
Cited in patent CN105001879A for liquid crystal monomer synthesis
Supports utility in material science applications
Patent context; verify lab applicability
Liquid Crystals Material Science Organic Synthesis

4-Bromo-2-ethylbiphenyl (CAS 1809158-13-1): High-Impact Applications


Constrained Kinase Inhibitor Synthesis

The reduced rotatable bond count (2 vs. 3) and distinct lipophilicity (XLogP3 5.0 vs. 5.2) compared to the 4'-isomer make 4-Bromo-2-ethylbiphenyl a superior building block for medicinal chemists aiming to fine-tune the ADME properties and binding entropy of lead compounds. The ortho-ethyl group provides a pre-organized, less flexible scaffold that can enhance binding affinity to target proteins [REFS-1, REFS-2].

Liquid Crystal Monomers & OLED Intermediates

The compound is a validated precursor in the synthesis of specialized liquid crystalline media, as documented in patent CN105001879A. Its specific substitution pattern is critical for achieving the desired mesogenic properties, making it a procurement priority for R&D groups developing next-generation display technologies [3].

Ortho-Substituted Aryl Bromide Cross-Couplings

The combination of a reactive aryl bromide handle with an ortho-ethyl group provides a unique steric and electronic environment for palladium-catalyzed cross-couplings. This can lead to improved selectivity and yield in the synthesis of complex biaryl structures, particularly when using sterically demanding coupling partners. The documented high commercial purity (98%) and batch-specific analytical data (NMR, HPLC, GC) further ensure reproducible outcomes in these sensitive catalytic cycles [4].

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold design
Rotatable bond restriction & lipophilicity profile
ADME model optimization & binding entropy assessment
Liquid crystal monomer synthesis
Ortho-ethyl substitution pattern
Mesogenic property verification & patent-supported utility
Sterically controlled cross-couplings
Aryl bromide with ortho-ethyl steric effect
Reaction yield & selectivity under Pd catalysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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